molecular formula C10H13O3- B1242218 (2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate

(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate

Cat. No. B1242218
M. Wt: 181.21 g/mol
InChI Key: UJJNLVMCZZZXFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetate is a 4-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid. It is a 4-oxo monocarboxylic acid anion and a cyclic ketone. It derives from an acetate. It is a conjugate base of a (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid.

Scientific Research Applications

Photochemical Applications

  • UV Irradiation and Chemical Synthesis : UV irradiation of 3-oxocyclopent-1-enyl acetate leads to various products including indanone, which is formed via intermediates (Cavazza, Guella, & Pietra, 1988).

Synthesis of Nucleoside Analogues

  • Antiviral Compound Synthesis : Racemic 4-oxocyclopent-2-en-1-yl acetate was used in synthesizing nucleoside analogues with pyrimidine and purine heterobases, showing potential antiviral activity against human papilloma virus (HPV) (Mantione et al., 2016).

Cytotoxicity Studies

  • Evaluation in Cancer Research : Compounds including acetyldeschloroelatol were evaluated for their cytotoxicity against cancer cell lines, supporting the use of acetate derivatives in storing toxic metabolites acquired through diet (Dias et al., 2005).

Chemical Structure Analysis

  • X-ray Structure Characterization : Single crystal X-ray analysis was conducted on isomeric compounds, providing insights into their chemical structures and interactions (Srinivasan et al., 2012).

Aromatic Compounds Synthesis

  • Aromatization of Aliphatic Compounds : Studies on the aromatization of alkyl substituted cyclohexenones to benzene acetic acids have been conducted, exploring different mechanisms (Baiocchi, Giannangeli, & Bonanomi, 1978).

DNA-Binding Polymer Research

  • Theranostic Gene Delivery Vehicle : A water-soluble cationic polythiophene derivative was synthesized, demonstrating potential as a responsive DNA-binding polymer for gene delivery applications (Carreon, Santos, Matson, & So, 2014).

Ixodicidal Agent Development

  • Pest Control Applications : Compounds extracted from Lavandula luisieri showed larvicidal effects against ticks, representing a new class of ixodicidal agents (Julio et al., 2017).

properties

Product Name

(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate

Molecular Formula

C10H13O3-

Molecular Weight

181.21 g/mol

IUPAC Name

2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetate

InChI

InChI=1S/C10H14O3/c1-6-4-8(11)7(5-9(12)13)10(6,2)3/h4,7H,5H2,1-3H3,(H,12,13)/p-1

InChI Key

UJJNLVMCZZZXFW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate
Reactant of Route 2
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate
Reactant of Route 3
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate
Reactant of Route 4
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate
Reactant of Route 5
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate
Reactant of Route 6
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate

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